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Compound of Interest

Compound Name: But-1-yn-1-yltrimethylsilane

Cat. No.: B1265609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

But-1-yn-1-yltrimethylsilane, a trimethylsilyl-protected terminal alkyne, serves as a versatile

and valuable building block in the synthesis of a variety of pharmaceutical compounds. Its

primary application lies in carbon-carbon bond formation, most notably through the

Sonogashira coupling reaction, enabling the introduction of a butynyl moiety into complex

molecular architectures. This functionality is a key feature in the design of various therapeutic

agents, including antiviral drugs and kinase inhibitors. The trimethylsilyl (TMS) group provides

stability and allows for controlled reactivity, making it a preferred reagent in multi-step synthetic

sequences.

Core Applications in Pharmaceutical Synthesis
The utility of But-1-yn-1-yltrimethylsilane in pharmaceutical synthesis is centered on its ability

to participate in palladium-catalyzed cross-coupling reactions. The TMS group acts as a

protecting group for the terminal alkyne, which can be cleaved in situ or in a separate step to

generate a terminal alkyne for subsequent reactions. This strategy is instrumental in the

construction of complex molecules with specific biological activities.

Antiviral Drug Synthesis
The butynyl functional group is a component of several antiviral agents, particularly in the

modification of nucleoside analogs. These modified nucleosides can act as chain terminators in

viral DNA or RNA synthesis, thereby inhibiting viral replication. The Sonogashira coupling of a
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protected alkyne like But-1-yn-1-yltrimethylsilane with a halogenated nucleoside precursor is

a common strategy to introduce the butynyl chain.

Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapeutics. The introduction of an

alkynyl group, such as the butynyl moiety, can enhance the binding affinity and selectivity of

these inhibitors to the ATP-binding site of specific kinases. The Sonogashira coupling reaction

is again a key method for incorporating the butynyl group into the heterocyclic core structures

common in kinase inhibitors.

Experimental Protocols and Data
While specific examples directly citing But-1-yn-1-yltrimethylsilane in the final step of a

named drug's commercial synthesis are not always publicly disclosed, the following protocols

represent standard and widely applicable methods for its use in constructing key

pharmaceutical intermediates.

General Protocol for Sonogashira Coupling of But-1-yn-
1-yltrimethylsilane with Aryl/Heteroaryl Halides
This protocol outlines a typical procedure for the palladium-catalyzed Sonogashira coupling, a

cornerstone reaction for this reagent.

Reaction Scheme:
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General Sonogashira Coupling Reaction.

Materials:

Aryl or heteroaryl halide (e.g., iodouracil, brominated kinase inhibitor core)

But-1-yn-1-yltrimethylsilane

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

Procedure:
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To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl/heteroaryl

halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

Add the anhydrous solvent and the base.

Stir the mixture at room temperature for 15-30 minutes.

Add But-1-yn-1-yltrimethylsilane (1.2-1.5 eq) dropwise to the reaction mixture.

The reaction is then stirred at room temperature or heated (e.g., 50-80 °C) until the starting

material is consumed (monitored by TLC or LC-MS).

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic

solvent (e.g., ethyl acetate), and washed with aqueous ammonium chloride and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by column chromatography on silica gel.

Quantitative Data from Representative Syntheses:

The following table summarizes typical reaction conditions and yields for Sonogashira

couplings involving TMS-protected alkynes with various pharmaceutically relevant scaffolds.
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Desilylation Protocol
In many synthetic routes, the TMS group is removed to yield the terminal alkyne, which can

then be used in subsequent reactions.

Reaction Scheme:
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TMS-Deprotection of a Butynyl Group.

Materials:

TMS-protected butynyl compound

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Potassium carbonate (K₂CO₃)

in methanol (MeOH)

Solvent (e.g., THF, Methanol)

Procedure (using TBAF):

Dissolve the TMS-protected compound in THF.

Cool the solution to 0 °C.

Add the TBAF solution (1.1 eq) dropwise.

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

Monitor the reaction by TLC until the starting material is consumed.

Quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to

give the deprotected alkyne.

Quantitative Data for Desilylation:

Substrate Reagent Solvent Temp (°C) Time (h) Yield (%)
Referenc
e

Generic

Aryl-

butynyl-

TMS

TBAF THF 0 - RT 1 >95
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d data

based on

standard

procedures

Generic

Aryl-

butynyl-

TMS

K₂CO₃ MeOH RT 2 >90
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standard

procedures

Logical Workflow for Pharmaceutical Synthesis
The following diagram illustrates a typical workflow for the application of But-1-yn-1-
yltrimethylsilane in the synthesis of a hypothetical pharmaceutical target.
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Synthetic workflow utilizing But-1-yn-1-yltrimethylsilane.

This workflow highlights the strategic use of But-1-yn-1-yltrimethylsilane to introduce a

versatile butynyl handle that can be further functionalized to achieve the final drug target. The

initial Sonogashira coupling provides a stable intermediate, and the subsequent deprotection

opens up avenues for a variety of synthetic transformations. This modular approach is highly

valued in medicinal chemistry for the rapid generation of analog libraries for structure-activity

relationship (SAR) studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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